molecular formula C8H10O3S B1582834 2,4-Dimethylbenzenesulfonic acid CAS No. 88-61-9

2,4-Dimethylbenzenesulfonic acid

Cat. No. B1582834
CAS RN: 88-61-9
M. Wt: 186.23 g/mol
InChI Key: CHZLVSBMXZSPNN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzenesulfonic acid (2,4-DMBS) is an organic compound that is widely used in research and industrial applications. It is a white solid with a melting point of 82°C and a boiling point of 200°C. It is a strong acid with a pKa of 1.3 and is soluble in water, alcohols, and some organic solvents. 2,4-DMBS is used in the synthesis of various compounds, including pharmaceuticals, dyes, and polymers. It is also used as a catalyst in organic reactions, as a reagent in analytical chemistry, and as an additive in detergents and other cleaning agents. In addition, 2,4-DMBS has been investigated for its potential medical applications, including as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Aqueous Organic Redox Flow Batteries (ORBAT)

  • Scientific Field : Electrochemistry
  • Application Summary : 2,4-Dimethylbenzenesulfonic acid, also known as 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), is used as a positive side electrolyte material for aqueous organic redox flow batteries . It overcomes the major issue of Michael reaction with water faced with 4,5-dihydroxybenzene-1,3-disulfonic acid (BQDS) and similar unsubstituted benzoquinones .
  • Methods of Application : DHDMBS is synthesized in pure form in high yield and its structure is confirmed . The standard reduction potential, the rate constant of the redox reaction, and the diffusion coefficient are determined to be ideally suited for use in ORBAT .
  • Results or Outcomes : A flow cell with DHDMBS and anthraquinone-2,7-disulfonic acid has been shown to operate close to 100% coulombic efficiency for over 25 cycles when continuously cycled at 100 mA/cm2, and can sustain current densities as high as 500 mA/cm2 without noticeable chemical degradation .

Screening Polar Chemicals in Water

  • Scientific Field : Analytical Chemistry
  • Application Summary : 2,4-Dimethylbenzenesulfonic acid, also known as 2,4-Xylenesulfonic Acid, is used as a research chemical for screening polar chemicals in water via trifunctional mixed-mode LC-MS .

Degradation of Quinone-based Flow Battery Electrolytes

  • Scientific Field : Electrochemistry
  • Application Summary : This research comparatively studied the chemical degradation pathways of 4,5-dihydroxybenzene-1,3-disulfonic acid (BQDS) and 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) employing potential energy surface exploration . Both the acid-catalyzed and base-catalyzed pathways have been considered . The role of functional groups was investigated to get insight into why BQDS is prone to degradation and DHDMBS is much more stable .
  • Methods of Application : Density functional theory was used to compare the energetics of the reaction paths .
  • Results or Outcomes : The study provided insights into the correlation of free energy of degradation and the reduction potential of the quinones .

properties

IUPAC Name

2,4-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZLVSBMXZSPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047023
Record name 2,4-Dimethylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzenesulfonic acid

CAS RN

88-61-9
Record name 2,4-Dimethylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.676
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Record name 2,4-DIMETHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMK3P488V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
T Itani, H Yoshino, S Hashimoto, M Yamana… - Journal of Vacuum …, 1996 - pubs.aip.org
Postexposure bake (PEB) dependence of photogenerated acid diffusion was investigated in a chemically amplified deep ultraviolet positive resist. The resist consisted of a tert‐…
Number of citations: 71 pubs.aip.org
T Itani, H Yoshino, S Hashimoto, M Yamana… - Journal of Vacuum …, 1997 - pubs.aip.org
The role of molecular weight dispersion (Mw/Mn) of base phenolic resin was investigated in chemically amplified positive KrF resists. The resists consisted of tert-butoxycarbonyl (t-BOC) …
Number of citations: 37 pubs.aip.org
T Itani, S Hashimoto, M Yamana, N Samoto… - Microelectronic …, 1998 - Elsevier
The effects of dissolution characteristics and acid diffusion behavior on lithographic performance were evaluated in tert-butoxycarbonyl (t-BOC)-protected chemically amplified positive …
Number of citations: 16 www.sciencedirect.com
T Itani, H Yoshino, S Hashimoto… - Japanese journal of …, 1996 - iopscience.iop.org
For clarification of the diffusion path of photogenerated acid in the resist film, the prebake temperature dependence and tert-butoxycarbonyl (t-BOC) blocking level dependence on acid …
Number of citations: 47 iopscience.iop.org
L Hoober-Burkhardt, S Krishnamoorthy… - Journal of the …, 2017 - iopscience.iop.org
We report here the synthesis, characterization and properties of 3, 6-dihydroxy-2, 4-dimethylbenzenesulfonic acid (DHDMBS) as a new positive side electrolyte material for aqueous …
Number of citations: 161 iopscience.iop.org
磯貴子, 重田善之, 村田康允, 広瀬望, 井上薫… - 2021 - nihs.go.jp
Under the Japanese Chemical Substances Control Law (CSCL), toxicological information for existing chemical substances has been collected by the Japanese Ministry of Health, …
Number of citations: 2 www.nihs.go.jp
A Murali, A Nirmalchandar… - Journal of The …, 2018 - iopscience.iop.org
The promising attributes of 3, 6-dihydroxy-2, 4-dimethylbenzenesulfonic acid (DHDMBS) as a positive side material for aqueous organic redox flow batteries have been reported …
Number of citations: 67 iopscience.iop.org
S Nandi, LE de Sousa, T Vegge… - Batteries & …, 2023 - Wiley Online Library
Organic redox flow batteries are a promising technology for grid‐scale energy storage from renewable energy resources. However, the chemical instability of the organic electrolytes …
VV Sharutin, OK Sharutina - Russian Journal of Coordination Chemistry, 2022 - Springer
The reactions of tris(3-fluorophenyl)antimony and tris(4-fluorophenyl)antimony with benzenesulfonic and 2,4-dimethylbenzenesulfonic acids in the presence of tert-butyl hydroperoxide (…
Number of citations: 2 link.springer.com
M Yamana, T Itani, H Yoshino… - Advances in Resist …, 1997 - spiedigitallibrary.org
Deblocking reaction mechanisms and lithographic performance in chemically amplified positive KrF resist were investigated by analyzing acid concentration and blocking level. The …
Number of citations: 3 www.spiedigitallibrary.org

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